REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH2:12]=O.O.[CH3:15][NH:16][CH3:17]>>[OH:9][C:5]1[CH:4]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:8]=[CH:7][C:6]=1[CH2:15][N:16]([CH3:12])[CH3:17]
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Name
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|
Quantity
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195 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
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160 mL
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Type
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reactant
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Smiles
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CNC
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Name
|
|
Quantity
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108 mL
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Type
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reactant
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Smiles
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C=O
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Name
|
|
Quantity
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5.5 mL
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Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
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21 mL
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Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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32 mL
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Type
|
reactant
|
Smiles
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CNC
|
Name
|
|
Quantity
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8 mL
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Type
|
reactant
|
Smiles
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CNC
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
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CUSTOM
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Details
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Subsequently, the mixture is stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled again to 15° C.
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Type
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ADDITION
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Details
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are added dropwise
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Type
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STIRRING
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Details
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Subsequently, the mixture is stirred at room temperature for a further 4.5 hours
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Duration
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4.5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled again to 15° C.
|
Type
|
ADDITION
|
Details
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are added dropwise
|
Type
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STIRRING
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Details
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Subsequently, stirring
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Type
|
WAIT
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Details
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is continued at room temperature for 17 hours
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Duration
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17 h
|
Type
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CUSTOM
|
Details
|
The organic phase is removed
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted twice with dichloromethane
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Type
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WASH
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Details
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the combined organic phases are washed once with water
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Type
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DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
TEMPERATURE
|
Details
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with cooling in an ice bath
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Type
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EXTRACTION
|
Details
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The acidic solution is extracted once with dichloromethane
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Type
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TEMPERATURE
|
Details
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with cooling in an ice bath
|
Type
|
CUSTOM
|
Details
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The alkaline reaction solution
|
Type
|
EXTRACTION
|
Details
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is extracted twice with dichloromethane
|
Type
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WASH
|
Details
|
the combined organic phases are washed once with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product is subsequently fractionally distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
are obtained
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Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(CN(C)C)C=CC(=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |